molecular formula C12H22O10 B13797867 D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)-

D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)-

Cat. No.: B13797867
M. Wt: 326.30 g/mol
InChI Key: BQEBASLZIGFWEU-ARRAAIMLSA-N
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Description

D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- is a disaccharide derivative that plays a significant role in various biological and chemical processes This compound is a modified form of D-galactose, where a 6-deoxy-alpha-L-galactopyranosyl group is attached to the second carbon of the D-galactose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- typically involves the glycosylation of D-galactose with a 6-deoxy-alpha-L-galactopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and a protecting group strategy to ensure the selective formation of the desired glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes and engineered microbial strains to enhance the efficiency of the glycosylation reaction . Additionally, large-scale production may require the use of bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galactonic acid, while reduction can produce galactitol. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the production of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction . The compound’s effects are mediated through its ability to bind to carbohydrate-binding proteins and alter their activity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11-,12?/m0/s1

InChI Key

BQEBASLZIGFWEU-ARRAAIMLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O

Origin of Product

United States

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